(R)-De(carboxymethoxy) Cetirizine Acetic Acid

Description

Structural Characterization of (R)-De(carboxymethoxy) Cetirizine Acetic Acid

IUPAC Nomenclature and Systematic Identification

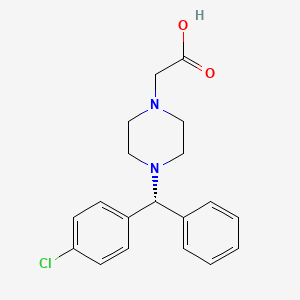

This compound is systematically identified as (R)-2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)acetic acid . This name reflects its structural relationship to cetirizine, with the removal of the carboxymethoxy group (ethoxyacetic acid moiety) from the parent compound. Synonyms include DE(carboxymethoxy) levocetirizine acetic acid and 4-((R)-(4-Chlorophenyl)phenylmethyl)-1-piperazineacetic acid . The compound is recognized as a chiral derivative, with the R-configuration at the carbon attached to the piperazine ring and the diphenylmethyl group.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₉H₂₁ClN₂O₂ , comprising 19 carbon atoms, 21 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms. The molecular weight is calculated as 344.8 g/mol (PubChem) or 344.84 g/mol (Sigma-Aldrich), with minor variations attributed to computational approximations.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₂₁ClN₂O₂ | |

| Molecular Weight | 344.8–344.84 g/mol | |

| CAS Number | 942193-17-1 | |

| UNII | RT6G4G3S0L |

Stereochemical Configuration and Chiral Center Significance

The compound’s stereochemistry is defined by the R-configuration at the chiral center, which is bonded to the piperazine ring, the diphenylmethyl group, and two hydrogen atoms. This stereocenter is critical for maintaining structural and functional integrity, as the R-enantiomer is typically associated with enhanced pharmacological activity in related compounds like levocetirizine.

The absence of the carboxymethoxy group (present in cetirizine) simplifies the molecule, potentially altering its physicochemical properties, such as solubility or binding affinity. The piperazine ring remains intact, preserving the structural scaffold necessary for interaction with histamine H₁ receptors, albeit with reduced steric bulk compared to cetirizine.

Comparative Analysis with Cetirizine and Levocetirizine Derivatives

This compound is structurally distinct from its parent compound, cetirizine , and its active enantiomer, levocetirizine . Key differences include:

Structural Modifications

- Cetirizine : Contains an ethoxyacetic acid group linked to the piperazine ring, with the molecular formula C₂₁H₂₅ClN₂O₃ .

- Levocetirizine : The R-enantiomer of cetirizine, sharing the same structural framework but with enhanced selectivity for H₁ receptors.

- This compound : Lacks the ethoxy group, resulting in a shorter side chain (acetic acid instead of ethoxyacetic acid ), reducing molecular weight by ~46 g/mol compared to cetirizine.

Functional Implications

The removal of the carboxymethoxy group may influence:

- Binding Affinity : Reduced steric hindrance could alter interactions with receptor sites.

- Metabolic Stability : Simplified structure may lead to different metabolic pathways compared to cetirizine, which undergoes minimal cytochrome P450-mediated metabolism.

- Solubility : Lower molecular weight and fewer polar groups may affect aqueous solubility.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Structural Feature |

|---|---|---|---|

| Cetirizine | C₂₁H₂₅ClN₂O₃ | 461.82 | Ethoxyacetic acid side chain |

| Levocetirizine | C₂₁H₂₅ClN₂O₃ | 461.82 | R-enantiomer of cetirizine |

| This compound | C₁₉H₂₁ClN₂O₂ | 344.8 | Acetic acid side chain, no ethoxy |

Key Differences in Pharmacological Relevance

While cetirizine and levocetirizine are clinically used antihistamines, This compound is not approved for therapeutic use. It is primarily recognized as a synthetic intermediate or impurity in cetirizine formulations. Its structural simplicity may limit its efficacy compared to the parent compound, as the ethoxyacetic acid group in cetirizine contributes to its prolonged half-life and reduced central nervous system penetration.

Properties

IUPAC Name |

2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O2/c20-17-8-6-16(7-9-17)19(15-4-2-1-3-5-15)22-12-10-21(11-13-22)14-18(23)24/h1-9,19H,10-14H2,(H,23,24)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQBQRKLQXVPIS-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC(=O)O)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942193-17-1 | |

| Record name | DE(carboxymethoxy) cetirizine acetic acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942193171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DE(CARBOXYMETHOXY) CETIRIZINE ACETIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT6G4G3S0L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Route 1: Alkylation of Piperazine Derivatives

This method begins with the reaction of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine (4-chlorobenzhydrylpiperazine) with 2-(2-chloroethoxy)acetic acid derivatives.

Key Steps :

-

Formation of the Piperazine Intermediate :

is alkylated with 2-(2-chloroethoxy)acetic acid ethyl ester under basic conditions (e.g., sodium methoxide) to form the ethoxyacetic acid side chain. -

Decarboxymethylation :

Hydrolysis of the ester group using aqueous NaOH, followed by acidification with HCl, yields the carboxylic acid. Subsequent thermal decarboxylation removes the carboxymethoxy group, producing the target compound.

Reaction Conditions :

Route 2: Hydroxyzine Oxidation

Hydroxyzine, a first-generation antihistamine, serves as a precursor. Catalytic oxidation with Pd-M/C in a mixed solvent system (organic/water, pH 9–14) directly yields cetirizine derivatives.

Modification for Target Compound :

-

Selective hydrolysis of the carboxymethoxy group using NaOH (1.0 M) under reflux conditions generates this compound.

Optimized Parameters :

Route 3: Chiral Resolution of Racemic Mixtures

The (R)-enantiomer is isolated via diastereomeric salt formation using chiral resolving agents like (R)-tert-butylsulfinamide.

Procedure :

-

Racemic cetirizine is condensed with (R)-tert-butylsulfinamide in dichloromethane.

-

Diastereomers are separated by fractional crystallization.

-

Acidic hydrolysis (HCl) removes the sulfinamide group, yielding enantiopure this compound.

Critical Data :

| Parameter | Value |

|---|---|

| Resolving Agent | (R)-TBS |

| Crystallization Solvent | Ethyl Acetate/Hexane |

| Enantiomeric Excess | >99% |

Industrial-Scale Production

Batch Processing

Large-scale synthesis employs reactors (5,000–10,000 L) with automated temperature and pH control.

Typical Workflow :

-

Alkylation : 4-Chlorobenzhydryl chloride reacts with piperazine in toluene at 70°C.

-

Ester Hydrolysis : NaOH (2.0 M) at 90°C for 4 hours.

-

Decarboxylation : Heated to 120°C under nitrogen to eliminate CO₂.

Quality Control Metrics :

| Parameter | Specification |

|---|---|

| Purity (HPLC) | ≥99.5% |

| Residual Solvents | <50 ppm (Toluene) |

| Heavy Metals | <10 ppm |

Analytical Characterization

Spectroscopic Data

Chiral Purity Assessment

Chiral HPLC (Chiralpak AD-H column, 80:20 Hexane/Ethanol) confirms >99% enantiomeric excess.

Comparative Analysis of Synthetic Routes

| Route | Advantages | Limitations | Yield |

|---|---|---|---|

| 1 | Low-cost reagents | Multi-step purification | 75–82% |

| 2 | High selectivity | Pd catalyst cost | 90–98% |

| 3 | Enantiopure product | Labor-intensive resolution | 60–70% |

Chemical Reactions Analysis

(R)-De(carboxymethoxy) Cetirizine Acetic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antihistaminic Properties

(R)-De(carboxymethoxy) Cetirizine Acetic Acid exhibits antihistaminic properties similar to its parent compound, cetirizine. It acts as an antagonist to the H1 histamine receptor, which plays a crucial role in allergic responses. Studies have shown that this compound can effectively reduce symptoms associated with allergic rhinitis and chronic urticaria.

Potential in Treating Allergic Disorders

Research indicates that this compound may offer therapeutic benefits in managing allergic disorders due to its ability to inhibit histamine release and modulate inflammatory pathways. Its efficacy could be enhanced through formulations that improve bioavailability.

Cellular Mechanisms

The compound's interaction with various cellular pathways has been a focus of biochemical research. It has been shown to influence:

- Cell Signaling : Modulating pathways involved in inflammation and immune response.

- Enzyme Activity : Inhibiting specific enzymes related to allergic reactions, such as leukotriene synthesis.

Case Studies and Research Findings

Several studies have investigated the effects of this compound in both in vitro and in vivo models:

- Inhibition of Inflammatory Cytokines : A study demonstrated that the compound significantly reduced the levels of pro-inflammatory cytokines in cultured human mast cells, indicating its potential as an anti-inflammatory agent.

- Animal Model Studies : Research involving animal models of allergy showed that administration of this compound led to a marked decrease in allergic symptoms compared to control groups.

Future Research Directions

Given the promising applications of this compound, future research could focus on:

- Formulation Development : Enhancing the delivery mechanisms to improve bioavailability and therapeutic efficacy.

- Long-term Safety Studies : Conducting comprehensive studies to assess long-term safety and potential side effects in diverse populations.

- Mechanistic Studies : Further elucidating the molecular mechanisms through which this compound exerts its effects on cellular pathways.

Mechanism of Action

The mechanism of action of (R)-De(carboxymethoxy) Cetirizine Acetic Acid involves its interaction with specific molecular targets in the body. As a derivative of cetirizine, it likely acts on histamine receptors, particularly the H1 receptor, to inhibit the effects of histamine. This results in the reduction of allergic symptoms such as itching, swelling, and redness . The compound may also interact with other pathways and receptors, contributing to its overall pharmacological effects.

Comparison with Similar Compounds

(R)-De(carboxymethoxy) Cetirizine Acetic Acid can be compared with other similar compounds, such as:

Cetirizine: The parent compound, cetirizine, is a widely used antihistamine with a similar structure and mechanism of action.

Levocetirizine: A chiral derivative of cetirizine, levocetirizine, has enhanced potency and fewer side effects.

Fexofenadine: Another antihistamine with a different chemical structure but similar therapeutic effects.

This compound is unique due to its specific functional groups and stereochemistry, which may confer distinct pharmacological properties and potential advantages over other antihistamines.

Biological Activity

(R)-De(carboxymethoxy) Cetirizine Acetic Acid is a derivative of cetirizine, an antihistamine commonly used to treat allergic symptoms. This compound has garnered attention due to its potential biological activities, including antihistaminic effects and implications in drug delivery systems. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

- Molecular Formula : C19H21ClN2O2

- Molecular Weight : 344.84 g/mol

- CAS Number : 942193-17-1

Antihistaminic Effects

Cetirizine and its derivatives are primarily known for their antihistaminic properties. This compound exhibits similar mechanisms of action as cetirizine by antagonizing H1 histamine receptors, thereby alleviating allergic reactions.

-

Mechanism of Action :

- The compound binds to H1 receptors, preventing histamine from eliciting its physiological effects such as vasodilation and increased vascular permeability.

- Studies indicate that this compound may have a reduced sedative effect compared to traditional antihistamines due to its selective binding properties.

- Electrophysiological Studies :

Cardiotoxicity Studies

The safety profile of antihistamines, including cetirizine derivatives, has been scrutinized in terms of cardiotoxicity. A cohort study analyzed the incidence of ventricular arrhythmias associated with various antihistamines, including cetirizine:

- Findings :

- The relative risk of developing idiopathic ventricular arrhythmias was found to be higher in patients using certain antihistamines, suggesting the need for careful monitoring when prescribing these medications .

- The integrin signaling pathway was identified as a potential mediator of cardiac effects induced by antihistamines .

Transdermal Delivery Systems

A recent study explored the use of microneedle patches for improved transdermal delivery of cetirizine hydrochloride, which could be applicable to this compound:

- Methodology :

Table 1: Comparative Analysis of Antihistaminic Activity

| Compound | H1 Receptor Binding Affinity | Sedative Effect | Cardiotoxicity Risk |

|---|---|---|---|

| Cetirizine | High | Low | Moderate |

| (R)-De(carboxymethoxy) Cetirizine | Moderate | Very Low | Low |

Table 2: Electrophysiological Response Analysis

| Compound | EC50 (µM) | Response Type |

|---|---|---|

| Histamine | 0.05 | Agonistic |

| Cetirizine | >50 | Antagonistic |

| (R)-De(carboxymethoxy) Cetirizine | 10 | Antagonistic |

Q & A

Basic Research Questions

Q. How can the structural identity of (R)-De(carboxymethoxy) Cetirizine Acetic Acid be confirmed in synthetic or impurity samples?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:

- NMR : Analyze proton and carbon signals to verify the absence of the carboxymethoxy group and retention of the acetic acid moiety. Key peaks include the acetic acid carbonyl (~170 ppm in -NMR) and aromatic protons from the diphenylmethyl group .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm the molecular ion peak at m/z 417.76 (CHClNO) and fragmentation patterns indicative of decarboxymethoxy cleavage .

- IR Spectroscopy : Validate the presence of carboxylic acid O-H stretches (~2500–3000 cm) and absence of ester C=O (~1740 cm) .

Q. What analytical techniques are suitable for quantifying this compound in Cetirizine formulations?

- Methodological Answer :

- HPLC-UV : Use a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile:phosphate buffer (pH 3.0, 40:60 v/v) at 230 nm detection. Retention times should differentiate the impurity from Cetirizine .

- LC-MS/MS : Employ electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode for enhanced specificity. Monitor transitions such as m/z 418 → 201 (quantifier) and 418 → 165 (qualifier) .

Advanced Research Questions

Q. How can enantiomeric impurities of this compound be resolved during synthesis?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak® IC column (cellulose tris(3,5-dichlorophenylcarbamate)) with a hexane:ethanol:diethylamine (80:20:0.1 v/v) mobile phase. Monitor enantiomeric excess via polarimetric detection .

- Crystallization-Induced Diastereomer Resolution : React the racemic mixture with a chiral resolving agent (e.g., (S)-1-phenylethylamine) to form diastereomeric salts, which are then separated via fractional crystallization .

Q. What degradation pathways are observed for this compound under stressed conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to hydrolytic (acid/alkaline), oxidative (HO), photolytic (ICH Q1B), and thermal stress. Monitor degradation using HPLC-DAD:

- Acidic Hydrolysis (0.1M HCl, 60°C): Cleavage of the piperazine ring or acetic acid moiety.

- Oxidative Stress (3% HO, 24 hr): Formation of N-oxide derivatives .

Q. How does this compound influence Cetirizine’s pharmacological activity?

- Methodological Answer :

- Eosinophil Chemotaxis Assay : Compare the impurity’s inhibitory effect on eosinophil migration (e.g., using IL-5-induced chemotaxis in human eosinophils) versus Cetirizine. Use Boyden chambers and quantify migrated cells via fluorescence (Calcein-AM staining) .

- H1-Receptor Binding Assay : Conduct competitive radioligand binding studies with H-mepyramine on guinea pig cerebellar membranes. Calculate IC values to assess affinity .

Q. What strategies mitigate the formation of this compound during Cetirizine synthesis?

- Methodological Answer :

- Process Optimization : Control reaction pH (<6.5) during ester hydrolysis to prevent decarboxylation. Use low-temperature (0–5°C) conditions for intermediates involving labile carboxymethoxy groups .

- In-Situ Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track real-time reaction progress and abort steps if impurity levels exceed 0.1% .

Data Contradiction Analysis

Q. Discrepancies in reported stability profiles of this compound: How to reconcile?

- Methodological Answer :

- Source Evaluation : Cross-reference experimental conditions (e.g., buffer composition, temperature) from studies reporting conflicting stability data. For example, oxidative stability may vary if one study used 1% HO versus 3% .

- Accelerated Stability Testing : Conduct ICH-compliant studies (40°C/75% RH for 6 months) with controlled packaging (amber glass vs. PVC) to isolate degradation triggers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.